molecular formula C17H13N3O3S2 B2560253 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 923465-37-6

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2560253
CAS No.: 923465-37-6
M. Wt: 371.43
InChI Key: HSNGKMPFNJBJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a pyrrolidinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.

    Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with the benzothiazole derivative.

    Acetamide Formation: The final step involves the acylation of the thiophene-benzothiazole intermediate with 2,5-dioxopyrrolidin-1-yl acetic acid.

These reactions are generally carried out under mild conditions using solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-acetamide
  • 2-(1,3-benzothiazol-2-yl)thiophene
  • 2-(2,5-dioxopyrrolidin-1-yl)acetamide

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to its combination of a benzothiazole moiety, a thiophene ring, and a pyrrolidinone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and biological research .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-13(9-20-14(22)5-6-15(20)23)19-16-10(7-8-24-16)17-18-11-3-1-2-4-12(11)25-17/h1-4,7-8H,5-6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNGKMPFNJBJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.